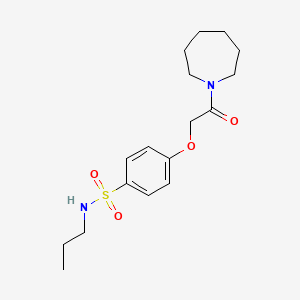
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APB belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide exerts its anti-cancer effects by selectively inhibiting CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting CAIX, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. Additionally, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. This may have implications for the treatment of conditions such as glaucoma and epilepsy, which are associated with altered acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. Additionally, its unique chemical structure makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One area of interest is the development of new cancer therapies based on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide or related compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, which may have implications for the treatment of other diseases. Finally, the synthesis of new analogs of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide may lead to the discovery of even more potent and selective CAIX inhibitors.
Métodos De Síntesis
The synthesis of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with N-propylazepan-1-amine to form 4-(azepan-1-yl)benzenesulfonyl chloride. This intermediate product is then reacted with ethyl 2-oxo-2-(2-oxoethyl)acetate to produce the final product, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-11-18-24(21,22)16-9-7-15(8-10-16)23-14-17(20)19-12-5-3-4-6-13-19/h7-10,18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGTNVZMQDOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

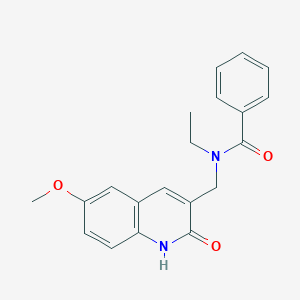
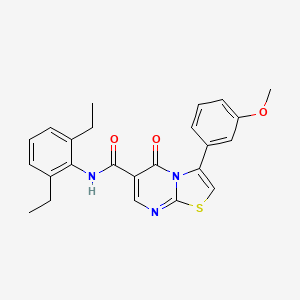
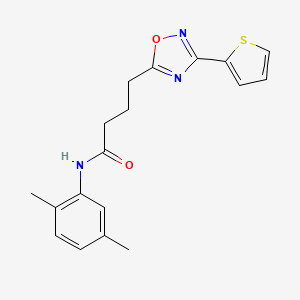
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
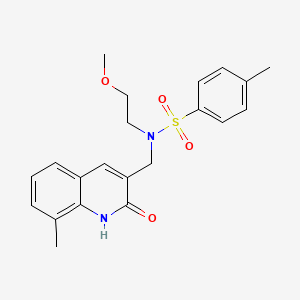
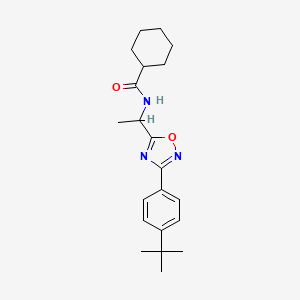
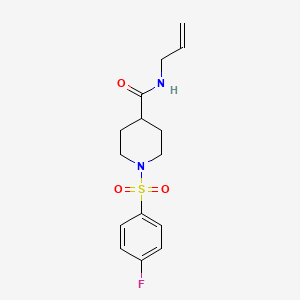

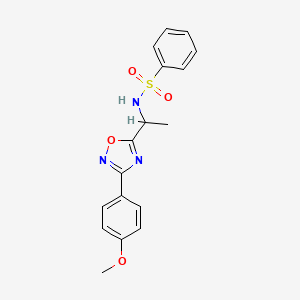
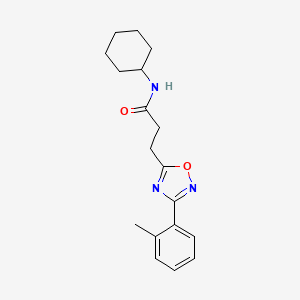

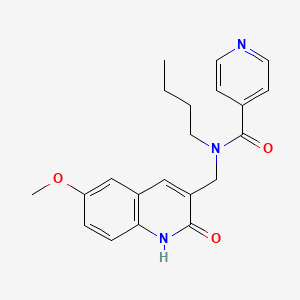
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxypropanamide](/img/structure/B7685947.png)